1-Hydrosilatrane (CAS 283-60-3) is a pentacoordinate organosilicon compound defined by its rigid tricyclic cage structure and a transannular nitrogen-to-silicon (N→Si) dative bond [1]. In industrial and pharmaceutical procurement, it is highly valued as a bench-stable, metal-free reducing agent and a specialized precursor for silatranyl-functionalized materials [2]. Unlike traditional tetracoordinate silanes, the hypercoordination in 1-hydrosilatrane significantly increases the electron density of the Si–H bond, rendering it exceptionally hydridic for targeted reductions while the cage sterically protects the silicon center from ambient moisture [1]. This unique balance of high reactivity and extreme hydrolytic stability makes it an ideal substitute for volatile, moisture-sensitive silanes and toxic borohydrides in green chemistry workflows [2].
Substituting 1-hydrosilatrane with generic acyclic analogs, such as triethoxysilane, fundamentally compromises processability and shelf life [1]. Acyclic trialkoxysilanes lack the transannular N→Si bond, leaving the silicon center electrophilic and highly susceptible to rapid hydrolysis in ambient air or aqueous media, which necessitates costly inert-atmosphere handling [1]. Furthermore, standard bulk reducing agents like polymethylhydrosiloxane (PMHS) often require transition-metal catalysts or strong basic activators that can generate volatile, pyrophoric silane gas (SiH4) as a byproduct [1]. In contrast, the structurally rigid silatrane cage of 1-hydrosilatrane locks the molecule into a moisture-resistant conformation, allowing for safe, open-air benchtop handling and metal-free organocatalytic reductions without the risk of pyrophoric off-gassing [2].
1-Hydrosilatrane demonstrates remarkable resistance to hydrolysis due to its rigid tricyclic cage. Studies show that 1-hydrosilatrane can be stored in open-air, snap-top vials for several months with no detectable degradation, and it remains stable in aqueous mixtures [1]. In direct head-to-head comparisons, the un-caged analog triethoxysilane rapidly degrades and hydrolyzes upon exposure to open air and ambient moisture, particularly in the presence of basic activators [1].
| Evidence Dimension | Degradation in open-air and aqueous conditions |
| Target Compound Data | 1-Hydrosilatrane (>99% stable over several months without inert atmosphere) |
| Comparator Or Baseline | Triethoxysilane (Rapid degradation and hydrolysis within hours) |
| Quantified Difference | Months of benchtop stability vs. hours of stability |
| Conditions | Benchtop open-air storage and aqueous/basic reaction mixtures |
Eliminates the overhead costs and workflow bottlenecks associated with glovebox storage and strict anhydrous handling protocols.
The tuned hydridic nature of 1-hydrosilatrane allows for highly chemoselective transformations that are difficult to achieve with standard metal hydrides. When used to reduce acid chlorides in the presence of N-methylpyrrolidine, 1-hydrosilatrane selectively produces aldehydes (up to 54% yield) with the balance largely remaining as starting material, and critically, 0% over-reduction to the corresponding alcohol is observed [1]. In contrast, standard strong reducing agents like sodium borohydride typically drive the reduction all the way to primary alcohols unless complex Weinreb amide intermediates are utilized [1].
| Evidence Dimension | Over-reduction to primary alcohols |
| Target Compound Data | 1-Hydrosilatrane (0% over-reduced alcohol product observed) |
| Comparator Or Baseline | Standard borohydrides (~100% over-reduction to alcohols under standard conditions) |
| Quantified Difference | Complete suppression of over-reduction |
| Conditions | Ambient temperature, metal-free organocatalytic reduction of acid chlorides |
Streamlines the procurement of reagents for API synthesis by avoiding costly protecting group strategies or cryogenic cooling requirements.
1-Hydrosilatrane facilitates highly efficient direct reductive amination (DRA) of aldehydes and ketones without the need for transition metals or toxic hydride sources. It achieves high-yield DRA (e.g., >90% for various substrates) using only simple Brønsted acid or base organocatalysts, and proceeds entirely solvent- and activator-free with secondary amines [1]. Conversely, industry-standard DRA reagents like sodium cyanoborohydride generate highly toxic stoichiometric cyanide byproducts, while alternative silanes often require expensive platinum-group metal (PGM) catalysts[1].
| Evidence Dimension | Toxic byproduct generation and PGM catalyst requirement |
| Target Compound Data | 1-Hydrosilatrane (0 ppm PGM required, 0 cyanide generated) |
| Comparator Or Baseline | Sodium cyanoborohydride (Stoichiometric cyanide generation) |
| Quantified Difference | Complete elimination of toxic cyanide waste and heavy metal use |
| Conditions | Direct reductive amination of carbonyls to amines |
Drastically reduces hazardous waste disposal costs and eliminates heavy-metal remediation steps in pharmaceutical manufacturing.
The unique reactivity profile of 1-hydrosilatrane is fundamentally driven by its transannular N→Si dative bond, which expands the silicon octet and increases electron density on the Si–H bond. Quantum chemical calculations and crystal structure analyses reveal that the N→Si coordination bond in 1-hydrosilatrane is approximately 5 kcal/mol stronger than that found in 1-methylsilatrane[1]. This enhanced bond energy tightens the tricyclic cage (N–Si distance ~2.16 Å), providing superior steric shielding against nucleophilic attack by water while simultaneously maximizing the hydridic character of the apical hydrogen [1].
| Evidence Dimension | N→Si dative bond energy |
| Target Compound Data | 1-Hydrosilatrane (~5 kcal/mol stronger coordination bond) |
| Comparator Or Baseline | 1-Methylsilatrane (Baseline N→Si bond energy) |
| Quantified Difference | +5 kcal/mol thermodynamic stabilization of the hypercoordinate state |
| Conditions | Quantum chemical calculations and crystal structure analysis |
Assures buyers that the molecule's structural design inherently provides both the shelf-stability and the high reactivity required for industrial scale-up.
Ideal for the direct reductive amination (DRA) of ketones and aldehydes to form secondary and tertiary amines in API manufacturing, where avoiding platinum-group metal (PGM) contamination and toxic cyanide waste is a strict regulatory priority [1].
The reagent of choice for the mild, room-temperature reduction of acid chlorides to aldehydes, specifically in complex synthetic routes where over-reduction to primary alcohols must be avoided without resorting to cryogenic conditions [2].
Highly recommended for laboratory and pilot-scale reductions where standard acyclic silanes (like triethoxysilane) fail due to ambient humidity, allowing for simplified, open-air processing without gloveboxes or Schlenk lines [3].
Used as a stable building block in materials science to synthesize 1-substituted silatranes via hydrosilylation of alkenes and alkynes, leveraging its stable Si-H bond to create advanced adhesion promoters and sol-gel precursors [4].